Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine is a peptide compound composed of five amino acids: glycine, proline, isoleucine, proline, and asparagine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties and potential in treating neurodegenerative diseases.
Prolyl-Glycyl-Proline: Exhibits anti-inflammatory effects and is studied for its role in reducing histamine secretion.
Uniqueness
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with molecular pathways that may not be achievable with other similar peptides.
Properties
CAS No. |
863015-17-2 |
---|---|
Molecular Formula |
C22H36N6O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H36N6O7/c1-3-12(2)18(26-20(32)14-6-4-8-27(14)17(30)11-23)21(33)28-9-5-7-15(28)19(31)25-13(22(34)35)10-16(24)29/h12-15,18H,3-11,23H2,1-2H3,(H2,24,29)(H,25,31)(H,26,32)(H,34,35)/t12-,13-,14-,15-,18-/m0/s1 |
InChI Key |
ALOMHUZGRGVVRN-PQKJENKHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.